molecular formula C16H14O8 B14418520 9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- CAS No. 83016-69-7

9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy-

Cat. No.: B14418520
CAS No.: 83016-69-7
M. Wt: 334.28 g/mol
InChI Key: NQYVMORMBASBCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including 9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy-, can be achieved through several methods. One common approach involves the condensation of salicylic acid with a phenol derivative . Another method includes the reaction of an aryl aldehyde with a phenol derivative . Additionally, the use of salicylaldehyde with 1,2-dihaloarenes or o-haloarenecarboxylic acid with arynes has been reported .

Industrial Production Methods: Industrial production of xanthone derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts such as zinc chloride or phosphoryl chloride can enhance the reaction efficiency . Microwave heating has also been employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinones, while reduction reactions may produce hydroxy derivatives .

Mechanism of Action

The mechanism of action of 9H-Xanthen-9-one, 1,3,8-trihydroxy-2,4,6-trimethoxy- involves its interaction with various molecular targets and pathways. The compound’s biological effects are often attributed to its ability to scavenge free radicals and inhibit oxidative stress . It may also modulate signaling pathways involved in inflammation and cell proliferation .

Properties

CAS No.

83016-69-7

Molecular Formula

C16H14O8

Molecular Weight

334.28 g/mol

IUPAC Name

1,3,8-trihydroxy-2,4,6-trimethoxyxanthen-9-one

InChI

InChI=1S/C16H14O8/c1-21-6-4-7(17)9-8(5-6)24-14-10(11(9)18)12(19)15(22-2)13(20)16(14)23-3/h4-5,17,19-20H,1-3H3

InChI Key

NQYVMORMBASBCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)O)OC)O

Origin of Product

United States

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